
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group, a dimethylamine group, and a pyridinyl group
Vorbereitungsmethoden
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Dimethylation: The dimethylamine group can be introduced via reductive amination or direct alkylation using dimethylamine and suitable alkylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives may be used in the development of new materials or as intermediates in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluorophenyl)-N,N-dimethyl-5-(pyridin-3-yl)pyrimidin-4-amine can be compared with other kinase inhibitors such as:
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Sorafenib: A multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct binding properties and selectivity profiles compared to other kinase inhibitors.
Eigenschaften
CAS-Nummer |
823795-52-4 |
|---|---|
Molekularformel |
C17H15FN4 |
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N,N-dimethyl-5-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C17H15FN4/c1-22(2)17-14(12-6-5-9-19-10-12)11-20-16(21-17)13-7-3-4-8-15(13)18/h3-11H,1-2H3 |
InChI-Schlüssel |
YNYBJCYJQHCLQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC=C1C2=CN=CC=C2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
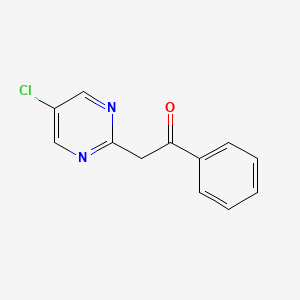
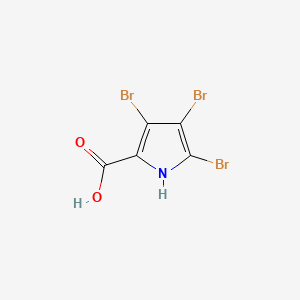


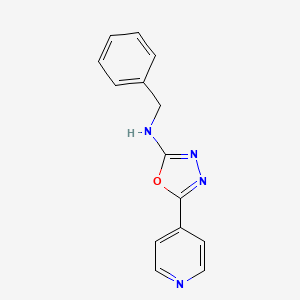
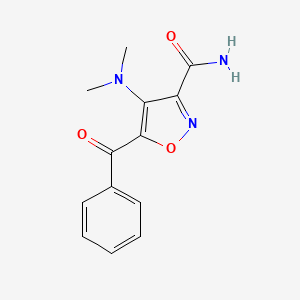
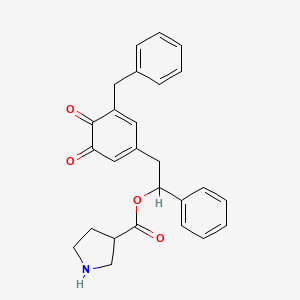
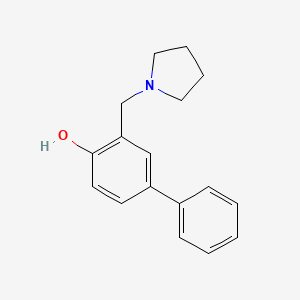
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
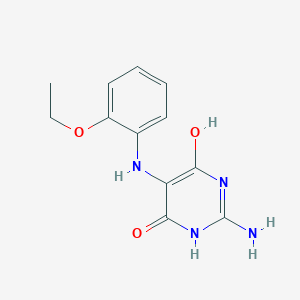
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
